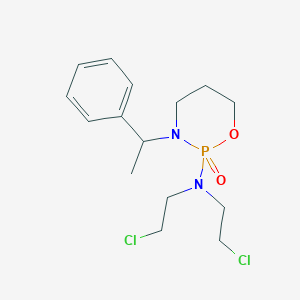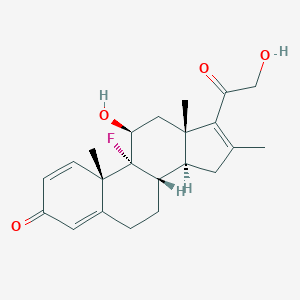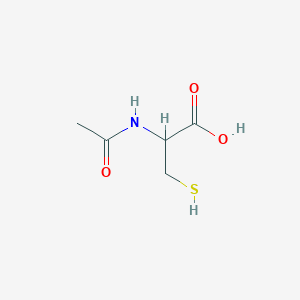
N-Acetyl-DL-cysteine
Overview
Description
N-Acetyl-DL-cysteine, also known as N-acetyl-L-cysteine or NAC, is a cellular antioxidant that promotes healthy lung tissue and acts as a free radical scavenger, supporting glutathione levels in tissue . It is a precursor of L-cysteine that results in glutathione elevation biosynthesis . It has been used in medicine to treat a variety of diseases .
Synthesis Analysis
A high-throughput ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS) method has been developed for the quantitative assessment of N-acetyl-L-cysteine . The method was further applied to study the distribution of the intraperitoneally injected drug into different tissues and plasma of Wistar rats .Molecular Structure Analysis
The molecular formula of N-Acetyl-DL-cysteine is C5H9NO3S . The InChI is InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9) .Chemical Reactions Analysis
N-acetylcysteine has been used in biological systems, implying the establishment of a sensitive analytical method to determine its level . A new smartphone-based colorimetric method for the determination of N-acetyl-L-cysteine and glutathione using a reaction with the Cu(II)–neocuproine complex has been described .Physical And Chemical Properties Analysis
The molecular weight of N-Acetyl-DL-cysteine is 163.20 g/mol . More detailed physical and chemical properties can be found in the literature .Scientific Research Applications
Neurodegenerative Diseases
NAC has been evaluated for its neuroprotective potential in the prevention of cognitive aging dementia . It is considered helpful in therapies to counteract neurodegenerative diseases such as Parkinson’s and Alzheimer’s disorders . NAC is a glutathione precursor and shows antioxidant and anti-inflammatory activities .
Mental Health Diseases
NAC is also used in therapies to counteract mental health diseases . It is recognized by the World Health Organization (WHO) as a relevant medication required in a basic health system .
Mucolytic Medication
One of the primary uses of NAC is as a mucolytic agent . It helps to break down and thin mucus, making it easier to expel . This makes NAC particularly useful in the treatment of respiratory conditions .
Antioxidant Supplement
NAC is also used as an antioxidant supplement . It supports the body’s antioxidant level during infections, toxic assaults, inflammations, and stresses .
Antidote in Paracetamol Overdose
NAC is used as an antidote in paracetamol (acetaminophen) overdose . It is often prescribed to patients who are at high risk for hepatotoxicity .
Prevention of Diabetic Kidney Disease
NAC is used as a drug for the prevention of diabetic kidney disease . High levels of glucose in the blood due to diabetes can damage kidneys and this may cause a leakage of proteins into the urine .
Treatment of H. pylori
NAC can be used to treat H. pylori and H. pylori-align prevention in cancer treatment .
Prevention of Hearing Loss
NAC is used in patients receiving gentamicin adenoids for the prevention of hearing loss due to gentamicin dopamine administration .
Future Directions
properties
IUPAC Name |
2-acetamido-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKSKIMOESPYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048105 | |
| Record name | N-Acetylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-DL-cysteine | |
CAS RN |
7218-04-4, 616-91-1 | |
| Record name | N-Acetylcysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7218-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Acetylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007218044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | acetylcysteine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-DL-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYL-DL-CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SPH1IMO2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does N-acetyl-DL-cysteine exhibit the same nephrotoxicity as its related compound, S-(2-chloroethyl)-DL-cysteine?
A1: Research indicates that N-acetyl-DL-cysteine does not exhibit the same nephrotoxic effects as S-(2-chloroethyl)-DL-cysteine. In a study investigating structure-nephrotoxicity relationships, rats administered with an equimolar dose of S-(2-chloroethyl)-DL-cysteine exhibited significant kidney damage, characterized by increased blood urea nitrogen and urine glucose levels, as well as histological evidence of acute tubular necrosis. [] Conversely, the same study demonstrated that administering equivalent doses of N-acetyl-DL-cysteine did not produce any signs of nephrotoxicity in the tested rats. [] This suggests that the structural difference between the two compounds, specifically the presence of the N-acetyl group in N-acetyl-DL-cysteine, plays a crucial role in determining their nephrotoxic potential.
Q2: What is the significance of the structural differences between S-(2-chloroethyl)-DL-cysteine and its analogs, like N-acetyl-DL-cysteine, in the context of nephrotoxicity?
A2: The study highlights the importance of the "episulfonium ion" formation in the nephrotoxicity of S-(2-chloroethyl)-DL-cysteine. [] The specific chemical structure of S-(2-chloroethyl)-DL-cysteine allows it to form this reactive intermediate, which is believed to be the key factor behind its damaging effects on kidney cells. Analogs like N-acetyl-DL-cysteine, S-ethyl-L-cysteine, and S-(2-hydroxyethyl)-DL-cysteine, due to their structural differences, are unable to form this reactive episulfonium ion. This inability to form the toxic intermediate likely explains their lack of nephrotoxicity observed in the study. [] This emphasizes the critical role of specific structural features in determining the toxicity of a compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




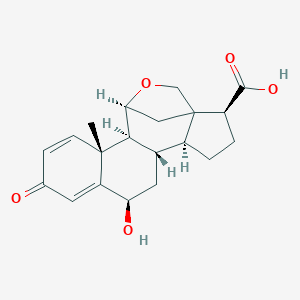

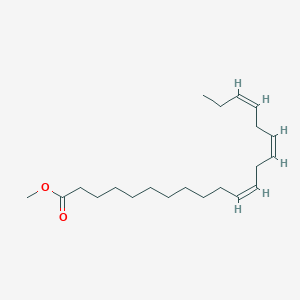
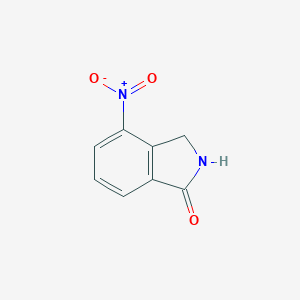
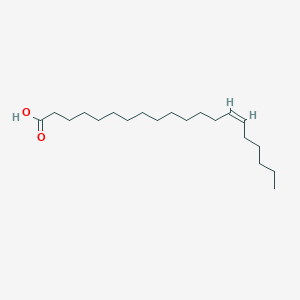
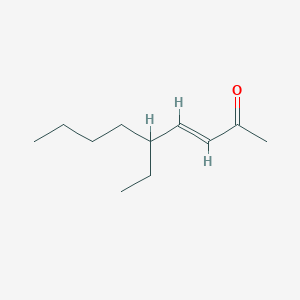
![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)



